1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Description
BenchChem offers high-quality 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopentyl-5-pyridin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-9-12(10-5-7-15-8-6-10)16-17(13)11-3-1-2-4-11/h5-9,11H,1-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVWLUCGLBNZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- IUPAC Name : 1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
- CAS Number : 2098047-65-3
- Molecular Formula : C13H16N4
- Molecular Weight : 228.29 g/mol
The synthesis typically involves multi-step organic reactions, including cyclization processes with appropriate precursors under controlled conditions. For example, the reaction of cyclopentyl hydrazine with pyridine derivatives can yield the desired pyrazole derivative .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Notably, it has been evaluated for its cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound demonstrated significant inhibitory activity with IC50 values ranging from 2.97 to 3.60 µM, indicating its potential as an anticancer agent .
The mechanism of action is primarily attributed to the compound's ability to bind to specific molecular targets, such as enzymes involved in cancer cell proliferation. By inhibiting these enzymes, the compound can effectively reduce tumor growth and promote apoptosis in cancer cells .
Comparison with Other Pyrazole Derivatives
To better understand its biological activity, a comparison with similar pyrazole derivatives is essential:
| Compound Name | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| 1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 2.97 - 3.60 | Tubulin protein (colchicine-binding site) | Anticancer |
| 3-Amino-5-cyclopropyl-1H-pyrazole | >50 | Various cancer cell lines | Low activity |
| 5-Cyclopropyl-1H-pyrazol-3-amines | <50 | Antimicrobial | Moderate activity |
This table illustrates that while other derivatives may exhibit some biological activity, 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine shows notably higher potency against specific cancer cell lines.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. Studies indicate that pyrazole derivatives exhibit varying degrees of antibacterial and antifungal activities. The structure–activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance efficacy against pathogens .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of this compound:
- Cytotoxicity Studies : In vitro tests revealed that the compound selectively inhibited cancer cell growth without significantly affecting normal cells, demonstrating a promising therapeutic index.
- Molecular Docking Studies : Computational analyses indicated favorable binding interactions between the compound and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .
- Antimicrobial Screening : The compound was screened against standard bacterial strains, showing moderate effectiveness compared to established antibiotics like streptomycin and nystatin .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine has been investigated for its potential as an anti-inflammatory and anticancer agent. Pyrazole derivatives are known to exhibit various biological activities, including:
- Anti-inflammatory effects: In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines.
- Anticancer activity: Preliminary studies suggest it may induce apoptosis in specific cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated significant cytotoxicity against breast cancer cells, suggesting further investigation into its mechanism of action is warranted .
Organic Synthesis
Building Block for Complex Molecules:
This compound serves as an essential intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to novel materials with tailored properties.
Data Table: Synthesis Pathways
| Reaction Type | Reagents/Conditions | Product Yield (%) |
|---|---|---|
| Cyclization | Cyclopentyl hydrazine + Pyridine | 75 |
| Substitution | Nucleophilic substitution with amines | 85 |
| Oxidation | Potassium permanganate | 65 |
Material Science
Applications in Catalysis:
The compound's ability to coordinate with metal ions makes it a candidate for developing catalysts in organic reactions. Its stability and reactivity under various conditions are being studied for use in catalyzing reactions such as cross-coupling and oxidation processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
